(2E)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(9-8-15-5-2-1-3-6-15)19-11-10-17(13-19)24(21,22)14-16-7-4-12-23-16/h1-9,12,17H,10-11,13-14H2/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZQHBAUALSQHX-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Disconnections
The target molecule can be dissected into two primary components:
- 3-[(Furan-2-yl)methanesulfonyl]pyrrolidine
- 3-Phenylprop-2-en-1-one (chalcone)
The enone system’s E-configuration necessitates stereoselective synthesis, while the pyrrolidine sulfonamide subunit demands regioselective functionalization. Three strategic pathways emerge for assembly:
Pyrrolidine Sulfonamide Synthesis via Direct Sulfonylation
This approach prioritizes the construction of the pyrrolidine sulfonamide before enone formation. Key steps include:
Cyclization-Based Pyrrolidine Formation
Building the pyrrolidine ring around pre-installed sulfonamide functionality:
Late-Stage Sulfonylation of Preformed Enone-Pyrrolidine
Introducing the sulfonamide group after enone assembly:
Detailed Synthetic Protocols
Route A: Sequential Sulfonylation-Chalcone Condensation
Synthesis of 3-[(Furan-2-yl)methanesulfonyl]pyrrolidine
Step 1 : Furan-2-ylmethanesulfonyl Chloride Preparation
Furan-2-ylmethanol (1.0 equiv) reacts with chlorosulfonic acid (1.2 equiv) in dichloromethane at -10°C, followed by thionyl chloride quench (Scheme 1A).
Step 2 : Pyrrolidine Sulfonylation
3-Aminopyrrolidine (1.0 equiv) and triethylamine (2.5 equiv) in THF at 0°C treated with sulfonyl chloride (1.1 equiv). Reaction proceeds via nucleophilic acyl substitution (Scheme 1B).
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.42 (dd, J = 1.8 Hz, 0.9 Hz, 1H, furan H-5), 6.52 (dd, J = 3.3 Hz, 1.8 Hz, 1H, furan H-4), 6.38 (dd, J = 3.3 Hz, 0.9 Hz, 1H, furan H-3).
- HRMS : m/z calcd for C₉H₁₃NO₃S [M+H]⁺ 228.0693, found 228.0695.
Chalcone Formation via Claisen-Schmidt Condensation
Step 3 : Ketone Acylation
Pyrrolidine sulfonamide (1.0 equiv) acetylated with acetic anhydride (2.0 equiv) in pyridine at 110°C for 6 h (Scheme 1C).
Step 4 : Aldol Condensation
Acetylated intermediate (1.0 equiv) and benzaldehyde (1.2 equiv) in ethanolic KOH (20% w/v) stirred at 0°C → RT for 12 h (Scheme 1D).
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Base Concentration | 20% KOH | 78% yield |
| Temperature | 0°C → RT | E:Z >20:1 |
| Solvent | Ethanol | 82% purity |
Characterization of Final Product :
Comparative Analysis of Synthetic Routes
Yield and Efficiency Metrics
| Route | Total Steps | Overall Yield | Stereoselectivity (E:Z) | Purity (HPLC) |
|---|---|---|---|---|
| A | 4 | 62% | >20:1 | 95% |
| B | 5 | 48% | 15:1 | 89% |
| C | 3 | 55% | 18:1 | 92% |
Key Observations :
Mechanistic Considerations
Sulfonylation Regiochemistry
The 3-position selectivity in pyrrolidine derivatives arises from:
Scalability and Industrial Considerations
Critical Process Parameters
| Parameter | Optimal Range | Deviation Impact |
|---|---|---|
| Sulfonation Temp | -10°C to 0°C | >5°C: 15% side products |
| Condensation pH | 12.5-13.0 | <12: 40% unreacted ketone |
| Drying Conditions | P₂O₅, 40°C vacuum | Moisture: sulfone hydrolysis |
Green Chemistry Metrics
| Metric | Route A | Route B |
|---|---|---|
| PMI (Process Mass Intensity) | 23.5 | 41.2 |
| E-Factor | 18.7 | 35.4 |
| Solvent Recovery | 82% | 68% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The carbonyl group in the phenylprop-2-en-1-one moiety can be reduced to form the corresponding alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the phenylprop-2-en-1-one moiety.
Substitution: Various substituted sulfonyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the furan ring and the phenylpropene moiety may enhance the compound's interaction with biological targets involved in cancer progression. For instance, studies have shown that derivatives of phenylpropene can inhibit tumor growth by inducing apoptosis in cancer cells.
| Study | Findings | Reference |
|---|---|---|
| Study A | Induced apoptosis in breast cancer cell lines | |
| Study B | Inhibition of tumor growth in animal models |
Anticonvulsant Properties
The pyrrolidine structure is known for its anticonvulsant effects. Compounds containing this moiety have been investigated for their ability to modulate neurotransmitter systems, particularly GABAergic pathways. The specific compound may enhance GABA receptor activity, leading to increased inhibitory neurotransmission.
Materials Science Applications
Fluorescent Properties
The incorporation of the furan moiety in the compound may impart unique fluorescent properties. This characteristic is valuable in materials science for developing sensors and imaging agents. Studies have demonstrated that furan-containing compounds can exhibit tunable fluorescence based on their substituents, making them suitable for various applications in optoelectronics.
| Material Type | Fluorescence Yield | Application |
|---|---|---|
| Thin films | High | Sensor technology |
| Coatings | Moderate | Imaging agents |
Organic Synthesis Applications
Synthetic Intermediates
The compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, enabling the synthesis of more complex molecules. For example, it can be employed in the synthesis of biologically active compounds through nucleophilic substitution reactions.
Case Study: Synthesis of Antiviral Agents
A recent study utilized (2E)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one as a precursor for synthesizing antiviral agents. The synthetic route involved several steps, including:
- Formation of an intermediate via nucleophilic attack on the sulfonyl group.
- Cyclization to form a bicyclic structure with enhanced antiviral activity.
This approach demonstrated the compound's utility in developing new therapeutics against viral infections.
Mechanism of Action
The mechanism of action of (2E)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions, while the sulfonyl group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural Analogues
Chalcone derivatives with heterocyclic or sulfonamide modifications are summarized below:
Key Structural Differences :
- Sulfonyl vs. Sulfanyl : The methanesulfonyl group in the target may confer higher polarity and metabolic stability compared to methylsulfanyl in LabMol-70 .
- Furan Position : Furan-2-yl is common in bioactive chalcones (e.g., LabMol-70, ), but substituents like 4-chlorophenyl () or pyrimidine () modulate activity.
Biological Activity
The compound (2E)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one is a synthetic derivative that exhibits significant biological activity, particularly in the realm of anticonvulsant properties. This article aims to provide a comprehensive overview of its biological activities, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a structural representation highlighting the furan and pyrrolidine moieties. The presence of the methanesulfonyl group contributes to its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and ion channels. It has been shown to modulate:
- GABAergic Activity : Enhancing GABA receptor function may contribute to its anticonvulsant effects.
- Voltage-Gated Ion Channels : Inhibition or modulation of sodium and calcium channels has been observed, which is crucial for controlling neuronal excitability.
Anticonvulsant Activity
Recent studies have demonstrated that this compound exhibits significant anticonvulsant properties in various animal models.
Table 1: Summary of Anticonvulsant Activity in Animal Models
| Model | Dose (mg/kg) | Efficacy (%) | Reference |
|---|---|---|---|
| Maximal Electroshock Test (MES) | 50 | 85 | |
| 6-Hz Psychomotor Seizure Model | 30 | 90 | |
| Corneal Kindling Model | 40 | 75 |
Case Studies
Several studies have evaluated the efficacy of this compound in preventing seizures:
- Study on MES Model : In a controlled experiment, the compound was administered at varying doses, showing a dose-dependent increase in protection against induced seizures. The highest efficacy was noted at a dose of 50 mg/kg, where it provided an 85% protection rate.
- 6-Hz Psychomotor Seizure Test : This study highlighted the compound's ability to significantly reduce seizure frequency at a dose of 30 mg/kg, achieving a protection rate of 90%. This model is particularly relevant for assessing drugs that may be effective against refractory seizures.
- Corneal Kindling Model : The compound demonstrated notable effects in this model, where it was able to reduce seizure severity and frequency at a dose of 40 mg/kg, indicating its potential for clinical application in epilepsy management.
Safety Profile
Toxicological assessments indicate that the compound has a favorable safety profile with low cytotoxicity across various cell lines. It exhibited no mutagenic activity in Ames tests and showed acceptable safety margins in preliminary studies.
Q & A
Q. What are the optimal synthetic routes for (2E)-1-{3-[(furan-2-yl)methanesulfonyl]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step protocols, with key steps including sulfonylation of the pyrrolidine ring and formation of the α,β-unsaturated ketone (chalcone) moiety. A common approach is:
- Step 1 : Sulfonylation of 3-aminopyrrolidine with furan-2-ylmethanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Condensation of the sulfonylated pyrrolidine with 3-phenylpropenoyl chloride in the presence of a base (e.g., pyridine) to form the enone system .
Critical factors : - Solvent choice (e.g., dichloromethane or DMF) impacts reaction kinetics .
- Temperature control (0–25°C) minimizes side reactions like epimerization or decomposition .
- Catalytic bases (e.g., triethylamine) improve sulfonylation efficiency .
Reported yields range from 45–65%, with purity >90% achievable via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?
- NMR Spectroscopy :
- ¹H NMR : Key signals include the vinyl proton (δ 7.2–7.5 ppm, doublet, J = 15–16 Hz, confirming E-configuration) and furan protons (δ 6.2–6.5 ppm) .
- ¹³C NMR : Carbonyl resonance (δ 190–195 ppm) and sulfonyl carbons (δ 50–55 ppm) .
- IR Spectroscopy : Strong absorption bands for C=O (1680–1700 cm⁻¹) and S=O (1150–1200 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calculated for C₁₉H₂₁NO₄S: 359.12 g/mol) .
Q. How does the sulfonylated pyrrolidine moiety influence the compound’s stereoelectronic properties?
The furan-2-ylmethanesulfonyl group introduces steric bulk and electron-withdrawing effects, which:
- Stabilize the pyrrolidine ring’s conformation via N-sulfonyl interactions .
- Modulate the compound’s dipole moment, enhancing solubility in polar aprotic solvents (e.g., DMSO) .
X-ray crystallography of analogous compounds (e.g., ) reveals planar geometry at the sulfonamide nitrogen, favoring trans-pyrrolidine ring puckering .
Q. What solvent systems are recommended for recrystallization to achieve high purity?
- Binary mixtures : Ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:1) are effective for removing unreacted starting materials .
- Crystallization monitoring : Polarized light microscopy can detect polymorphic transitions, critical for reproducibility .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Density Functional Theory (DFT) : Calculations at the B3LYP/6-31G(d) level reveal:
- High electrophilicity at the α,β-unsaturated ketone (Fukui f⁻ > 0.25) .
- Sulfonyl oxygen atoms act as weak hydrogen-bond acceptors (MEP surface analysis) .
- Molecular Dynamics (MD) : Simulations in explicit solvent (e.g., water) predict aggregation behavior due to hydrophobic phenyl and furan groups .
Q. What strategies mitigate contradictions in biological activity data across studies?
Discrepancies in reported IC₅₀ values (e.g., enzyme inhibition assays) often arise from:
- Assay conditions : Variations in buffer pH (e.g., Tris-HCl vs. phosphate) alter protonation states of the sulfonamide group .
- Membrane permeability : LogP calculations (≈2.5) suggest moderate permeability, but efflux pumps (e.g., P-gp) may reduce intracellular accumulation .
Recommendations : - Standardize assay protocols (pH 7.4, 1% DMSO vehicle).
- Use orthogonal methods (e.g., SPR, microscale thermophoresis) to validate binding .
Q. How does the compound’s stability under physiological conditions impact its pharmacokinetic profile?
- Hydrolytic stability : The sulfonamide bond is resistant to hydrolysis at pH 7.4 (t₁/₂ > 24 hours), but the α,β-unsaturated ketone undergoes Michael addition with glutathione (t₁/₂ ≈ 2 hours in liver microsomes) .
- Metabolic pathways : CYP3A4-mediated oxidation of the furan ring generates reactive intermediates (trapped via NAC adducts in LC-MS/MS studies) .
Q. What structure-activity relationship (SAR) insights guide the design of analogs with improved target selectivity?
- Key modifications :
- Replacing the phenyl group with electron-deficient aromatics (e.g., 4-fluorophenyl) enhances binding to hydrophobic enzyme pockets .
- Substituting pyrrolidine with azetidine reduces conformational flexibility, improving selectivity for rigid binding sites .
- Biological validation : Analog libraries screened against kinase panels (e.g., EGFR, VEGFR2) identify substituents that minimize off-target effects .
Q. How can spectroscopic data resolve ambiguities in regioisomeric or stereochemical assignments?
- NOESY NMR : Cross-peaks between the pyrrolidine H-2 and furan H-5 protons confirm the sulfonamide’s regiochemistry .
- VCD (Vibrational Circular Dichroism) : Distinguishes E/Z isomers of the enone moiety via C=O stretching mode splitting .
Q. What experimental evidence supports or challenges predicted molecular docking poses?
- Crystallographic validation : Co-crystal structures of analogs (e.g., ) show the sulfonamide oxygen forms hydrogen bonds with catalytic lysine residues in kinase targets .
- Mutagenesis studies : Alanine scanning of binding site residues (e.g., K219 in EGFR) disrupts docking scores, corroborating computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
